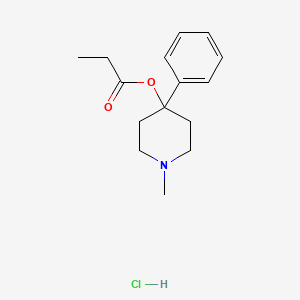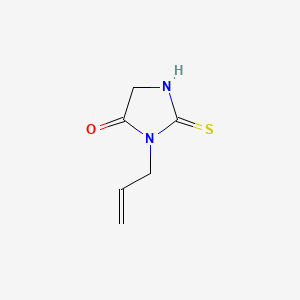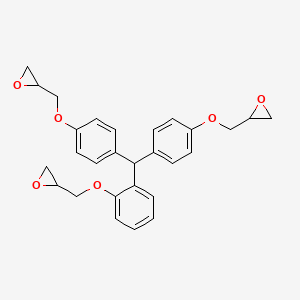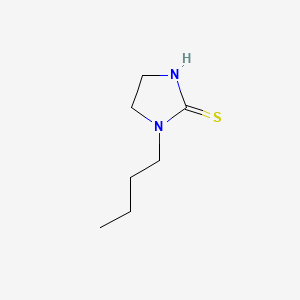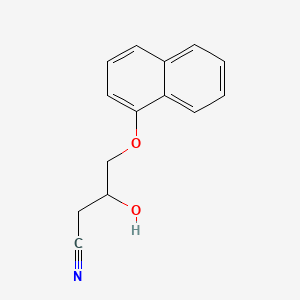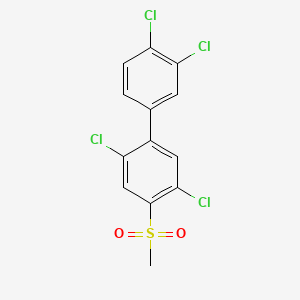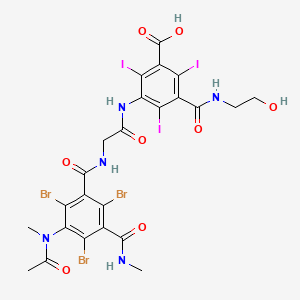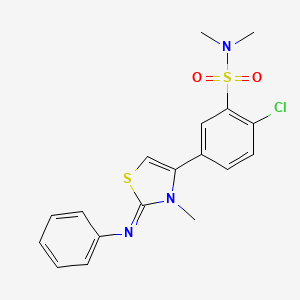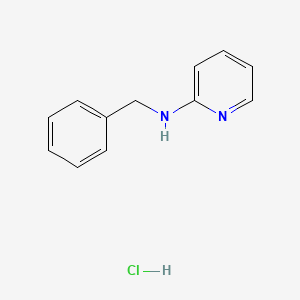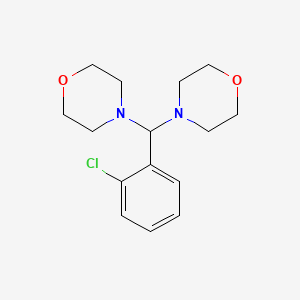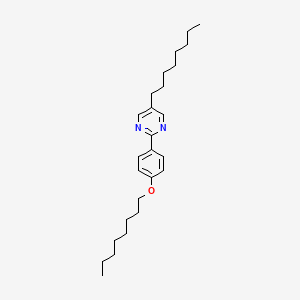
5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine
Overview
Description
5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with octyl and octyloxyphenyl groups. This compound has a molecular formula of C26H40N2O and a molecular weight of 396.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine typically involves the reaction of 4-(octyloxy)benzaldehyde with octylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrimidine ring structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrimidine ring allows for substitution reactions, where different functional groups can replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce new functional groups into the pyrimidine ring .
Scientific Research Applications
5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Octyl-2-(4-propoxy-phenyl)pyrimidine
- 5-Octyl-2-(4-butoxy-phenyl)pyrimidine
- 5-Octyl-2-(4-hexyloxy-phenyl)pyrimidine
Uniqueness
Compared to these similar compounds, 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine stands out due to its specific octyloxy substitution, which imparts unique physical and chemical properties. These properties make it particularly suitable for applications in liquid crystal technology and other advanced materials .
Properties
IUPAC Name |
2-(4-octoxyphenyl)-5-octylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLLSTYBZAIXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391381 | |
| Record name | SBB059201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57202-50-3 | |
| Record name | SBB059201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


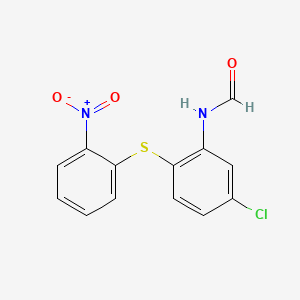
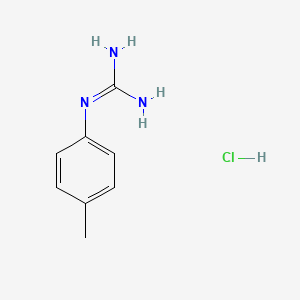

![2-[(3-Methoxypropyl)amino]ethanol](/img/structure/B1621755.png)
